Dipans vs. Native DPG: Comparative Binding Affinity (Kd) for Human Deoxyhemoglobin
Dipans binds to the DPG pocket of human deoxyhemoglobin with an affinity that is quantitatively similar to the native effector, 2,3-diphosphoglycerate (DPG) [1]. Using a competitive displacement assay with DIPANS, the dissociation constant (Kd) for DPG binding was calculated to be 11.4 µM [1]. This value is within the same order of magnitude as the reported Kd for DPG binding to deoxy HbA, which is 18 µM (1.8 x 10^-5 M) under similar conditions [2].
| Evidence Dimension | Binding Affinity (Kd) for Human Deoxyhemoglobin |
|---|---|
| Target Compound Data | Kd for DPG binding (via DIPANS displacement) = 11.4 µM |
| Comparator Or Baseline | 2,3-Diphosphoglycerate (DPG) Kd for deoxy HbA = 18 µM |
| Quantified Difference | Approximately 1.6-fold higher affinity for DPG estimated by DIPANS displacement |
| Conditions | pH 7.0, 0.05 M bis-Tris, 0.1 M chloride, 25°C |
Why This Matters
This confirms Dipans occupies the same high-affinity allosteric site as the native effector, validating its use as a functional and structural surrogate in binding assays.
- [1] Weiss L, Wolff J, Knowles FC, DeFilippi LJ, Gibson QH. Synthesis and characterization of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid, a new fluorescent analogue of diphosphoglyceric acid. J Biol Chem. 1978 Apr 10;253(7):2380-5. PMID: 632276. View Source
- [2] Bare GH, Bromberg PA, Alben JO, Brimhall B, Jones RT, Mintz S, Rucknagel DL. Hemoglobin Little Rock (β143 (H21) His→Gln): EFFECTS OF AN AMINO ACID SUBSTITUTION AT THE 2,3-DIPHOSPHOGLYCERATE BINDING SITE. J Biol Chem. 1975 Jun 25;250(12):4714-9. PMID: 1141223. View Source
